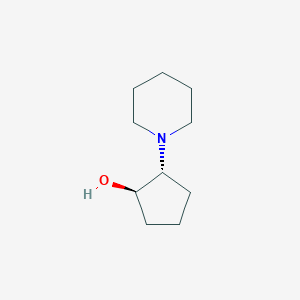

trans-2-Piperidin-1-ylcyclopentanol

概要

説明

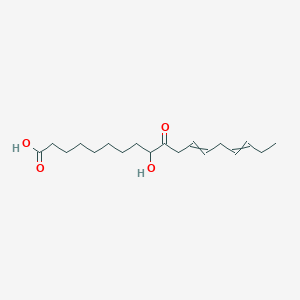

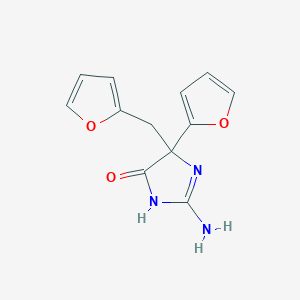

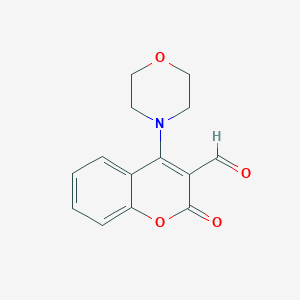

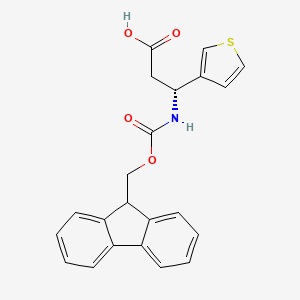

Trans-2-Piperidin-1-ylcyclopentanol is a chemical compound with the molecular formula C10H19NO . It is a member of the piperidine class of compounds, which are six-membered heterocyclic compounds containing one nitrogen atom .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidines by hydrogenation/reduction has been an effective and popular approach in recent years .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C10H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact structure of this specific compound would need to be determined through further analysis.科学的研究の応用

Chemistry and Pharmacology of Piperidine Alkaloids

Piperidine alkaloids, including compounds related to trans-2-Piperidin-1-ylcyclopentanol, have significant medicinal importance. They are found in various parts of plants, including Pinus and related genera, and have been utilized in traditional medicine. These alkaloids have garnered interest for their therapeutic applications, prompting researchers to explore their diverse pharmacological activities. The structure of the piperidine nucleus allows for various modifications, making it a versatile core for developing new therapeutic agents. The review by Singh et al. (2021) highlights the clinical applications of piperidine alkaloids and suggests that understanding the piperidine nucleus can aid in designing compounds with high therapeutic efficacy (Singh et al., 2021).

Piperine and Piperidine Derivatives

Piperine, a major principle of black pepper, is an example of a naturally occurring compound with a piperidine structure. It has been studied for its wide range of biological effects, including antimicrobial action, enhancement of digestive enzymes, antioxidant properties, and effects on drug metabolism and bioavailability. Studies suggest that piperine can enhance the therapeutic efficacy of various drugs by improving their bioavailability. This highlights the potential of piperidine derivatives in enhancing drug efficacy and supports further investigation into their use in pharmaceutical applications (Srinivasan, 2007).

Therapeutic Uses of Piperazine Derivatives

Piperazine, a six-membered nitrogen-containing heterocycle, has significant importance in drug design due to its presence in a wide array of therapeutic agents. Its versatility is evident in its application across different therapeutic classes, including antipsychotics, antihistamines, antianginals, and anticancer agents. The ability to modify the substitution pattern on the piperazine nucleus allows for the development of molecules with varied medicinal potentials. Rathi et al. (2016) and their review on piperazine derivatives provide insight into the flexibility of this scaffold in discovering drug-like elements for various diseases. This further underlines the potential for this compound and related compounds in drug discovery and development (Rathi et al., 2016).

作用機序

Target of Action

trans-2-Piperidin-1-ylcyclopentanol is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have a two-targeted action via cell walls destruction and interaction with iv-dna and dna gyrase . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the cellular structure and function.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of drug delivery systems (ddss), which often include piperidine derivatives, have been extensively studied . These studies suggest that the in vivo behavior of DDSs, including their pharmacokinetics, can be significantly different from that of classical drugs .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The initiation of intramolecular cyclization, a key step in the synthesis of piperidine derivatives, is known to require the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), the maintenance of the environment, etc . This suggests that the action of this compound may also be influenced by environmental factors.

特性

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-4-5-9(10)11-7-2-1-3-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHWGWZIACGHM-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/structure/B3142731.png)